molecular formula C6H5N3O2S B2605757 3-Methylthieno[2,3-d]triazole-5-carboxylic acid CAS No. 2092229-94-0

3-Methylthieno[2,3-d]triazole-5-carboxylic acid

Cat. No.: B2605757
CAS No.: 2092229-94-0
M. Wt: 183.19
InChI Key: OQTVSCBDDJNOKI-UHFFFAOYSA-N
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Description

3-Methylthieno[2,3-d]triazole-5-carboxylic acid is a versatile chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound belongs to the class of heterocyclic compounds, which are known for their wide array of biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthieno[2,3-d]triazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthieno[2,3-d]triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

3-Methylthieno[2,3-d]triazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar heterocyclic structure and exhibit comparable biological activities.

    Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole have similar structural features and are known for their diverse pharmacological properties.

Uniqueness: 3-Methylthieno[2,3-d]triazole-5-carboxylic acid stands out due to its unique combination of a thieno and triazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad spectrum of applications .

Properties

IUPAC Name

3-methylthieno[2,3-d]triazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c1-9-5-3(7-8-9)2-4(12-5)6(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTVSCBDDJNOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092229-94-0
Record name 3-methyl-3H-thieno[2,3-d][1,2,3]triazole-5-carboxylic acid
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